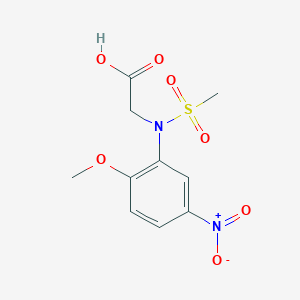

N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine is a useful research compound. Its molecular formula is C10H12N2O7S and its molecular weight is 304.27. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine (CAS No. 718603-61-3) is a synthetic compound with a distinctive molecular structure that includes a methoxy group, a nitro group, and a methylsulfonyl moiety attached to a glycine backbone. Its molecular formula is C₁₀H₁₂N₂O₇S, and it has a molecular weight of approximately 259.28 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in neurobiology.

Neurobiological Applications

This compound functions as a caged neurotransmitter precursor , which allows for the controlled release of glycine upon photolysis. This property is particularly valuable in neurobiological experiments where precise timing of neurotransmitter release is crucial. Research indicates that upon photolysis, this compound effectively opens glycine receptor channels, enabling real-time measurements of ion flux and receptor dynamics.

Table 1: Photolysis Characteristics

| Parameter | Value |

|---|---|

| Wavelength for Photolysis | 308 or 337 nm |

| Quantum Yield | 0.2 |

| Hydrolysis Time Constant (pH 7.1) | 6.1 minutes |

| Hydrolysis Time Constant (pH 4.0) | 3 hours |

The mechanism through which this compound operates involves its photolytic cleavage, which releases free glycine that can then activate glycine receptors on neuronal cells. In studies utilizing mouse cerebral cortical neurons, it was demonstrated that neither the caged compound nor its photolysis product affected glycine receptors prior to photolysis, confirming its specificity .

Case Studies

-

Study on Glycine Receptor Activation :

- In a study conducted by Ramesh et al., the activation of glycine receptors was measured using whole-cell current recordings after the photolysis of caged glycine. The results indicated that the compound could effectively induce receptor channel opening, allowing researchers to investigate receptor kinetics in real time .

-

Interaction with Other Neurotransmitter Systems :

- Ongoing research is exploring this compound's interactions with other neurotransmitter systems beyond glycine receptors, potentially expanding its applicability in neuropharmacology and therapeutic interventions.

Comparative Analysis

The uniqueness of this compound lies in its combination of functional groups, which enhances its selectivity and efficacy compared to simpler analogs. Below is a comparative table highlighting related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-Methylglycine | Simple amino acid derivative | Lacks nitro and methoxy groups |

| 2-Methoxyphenylglycine | Similar aromatic structure | No sulfonyl group |

| 2-Nitrobenzenesulfonamide | Contains sulfonamide moiety | No glycine backbone |

| Caged Glycine | Related to neurotransmitter studies | Directly involved in receptor activation |

Applications De Recherche Scientifique

Biological Applications

-

Caged Neurotransmitter Precursor :

- N-(2-methoxy-5-nitrophenyl)-N-(methylsulfonyl)glycine acts as a caged precursor for glycine, allowing for controlled release upon photolysis. This property is crucial for neurobiological experiments where precise timing of neurotransmitter release is necessary to study receptor dynamics without prior interference from free glycine.

-

Glycine Receptor Studies :

- The compound has been extensively studied for its interaction with glycine receptors. Upon photolytic activation, it opens glycine receptor channels, enabling researchers to measure ion flux and receptor dynamics in real-time. This application is particularly valuable in understanding the role of glycine in synaptic transmission and its implications in neurological disorders.

-

Potential Therapeutic Effects :

- Preliminary research indicates that this compound may exhibit anti-inflammatory properties and modulate neurotransmitter systems. Its interactions with various receptors suggest potential therapeutic implications in treating conditions related to inflammation and pain management.

Interaction Studies

Research on the interactions of this compound focuses on its binding affinity to specific receptors and enzymes involved in neurotransmission:

- Ligand Binding Assays : Techniques such as radiolabeled ligand binding assays are employed to assess these interactions.

- Ion Flux Measurement : The compound's ability to open glycine receptors allows for direct measurement of ion flow through these channels, providing insights into receptor dynamics and pharmacological effects.

Propriétés

IUPAC Name |

2-(2-methoxy-N-methylsulfonyl-5-nitroanilino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O7S/c1-19-9-4-3-7(12(15)16)5-8(9)11(6-10(13)14)20(2,17)18/h3-5H,6H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVSDQXAMIZDFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])N(CC(=O)O)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.